molecular formula C20H21Cl2N5O2S B15098826 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide

Cat. No.: B15098826
M. Wt: 466.4 g/mol
InChI Key: LNHKBUAGIKTFKM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. Subsequent steps involve the introduction of the piperazine ring and the sulfonamide group under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Reduced quinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
  • 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-carboxamide
  • 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-phosphonate

Uniqueness

What sets 2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfonamide and piperazine groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21Cl2N5O2S

Molecular Weight

466.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H21Cl2N5O2S/c1-2-26-9-11-27(12-10-26)20-19(23-16-5-3-4-6-17(16)24-20)25-30(28,29)18-13-14(21)7-8-15(18)22/h3-8,13H,2,9-12H2,1H3,(H,23,25)

InChI Key

LNHKBUAGIKTFKM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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